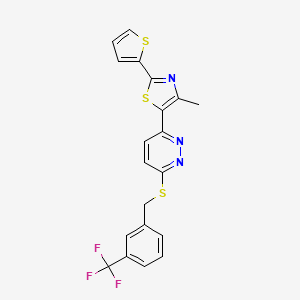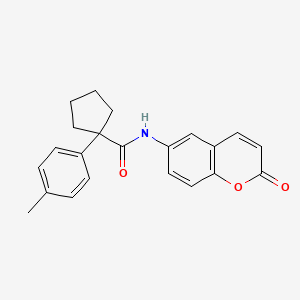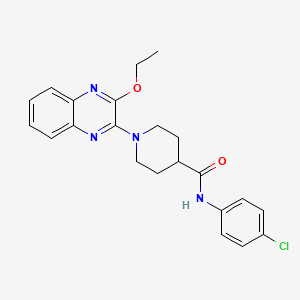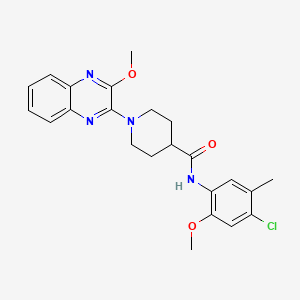
4-Methyl-2-(thiophen-2-yl)-5-(6-((3-(trifluoromethyl)benzyl)thio)pyridazin-3-yl)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-(thiophen-2-yl)-5-(6-((3-(trifluoromethyl)benzyl)thio)pyridazin-3-yl)thiazole is a complex organic compound that features a thiazole ring, a pyridazine ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(thiophen-2-yl)-5-(6-((3-(trifluoromethyl)benzyl)thio)pyridazin-3-yl)thiazole typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized via the reaction of hydrazines with 1,4-diketones.
Coupling Reactions: The thiophene ring and other substituents are introduced through coupling reactions, such as Suzuki or Stille coupling, which involve palladium-catalyzed cross-coupling of organoboron or organostannane compounds with halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(thiophen-2-yl)-5-(6-((3-(trifluoromethyl)benzyl)thio)pyridazin-3-yl)thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups such as nitro or carbonyl groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents on the aromatic rings are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium catalysts for coupling reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-Methyl-2-(thiophen-2-yl)-5-(6-((3-(trifluoromethyl)benzyl)thio)pyridazin-3-yl)thiazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(thiophen-2-yl)-5-(6-((3-(trifluoromethyl)benzyl)thio)pyridazin-3-yl)thiazole involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The trifluoromethyl group and other substituents play a crucial role in enhancing its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-(thiophen-2-yl)thiazole: Lacks the pyridazine and trifluoromethylbenzylthio groups, resulting in different chemical properties and applications.
2-(Thiophen-2-yl)-5-(6-((3-(trifluoromethyl)benzyl)thio)pyridazin-3-yl)thiazole: Similar structure but without the methyl group, which may affect its reactivity and biological activity.
Uniqueness
4-Methyl-2-(thiophen-2-yl)-5-(6-((3-(trifluoromethyl)benzyl)thio)pyridazin-3-yl)thiazole is unique due to the presence of multiple functional groups that contribute to its diverse chemical reactivity and potential applications. The trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various research and industrial purposes.
Properties
Molecular Formula |
C20H14F3N3S3 |
|---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
4-methyl-2-thiophen-2-yl-5-[6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyridazin-3-yl]-1,3-thiazole |
InChI |
InChI=1S/C20H14F3N3S3/c1-12-18(29-19(24-12)16-6-3-9-27-16)15-7-8-17(26-25-15)28-11-13-4-2-5-14(10-13)20(21,22)23/h2-10H,11H2,1H3 |
InChI Key |
IVQSKJFITZDYFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)C3=NN=C(C=C3)SCC4=CC(=CC=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B11230535.png)
![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11230543.png)
![methyl 4-methyl-3-({[4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]carbonyl}amino)benzoate](/img/structure/B11230550.png)
![2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B11230552.png)
![Methyl 7-methyl-2,4-dioxo-3-[2-oxo-2-(piperidin-1-yl)ethyl]-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B11230554.png)
![3-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(3-chloro-4-fluorophenyl)propanamide](/img/structure/B11230561.png)

![1-[(4-chlorobenzyl)sulfonyl]-N-[3-(propan-2-yloxy)phenyl]piperidine-3-carboxamide](/img/structure/B11230598.png)
![N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B11230605.png)
![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B11230606.png)


![N-{2-[1-(2-ethyl-6-methylphenyl)-1H-tetrazol-5-yl]propan-2-yl}-3-(trifluoromethyl)aniline](/img/structure/B11230631.png)

